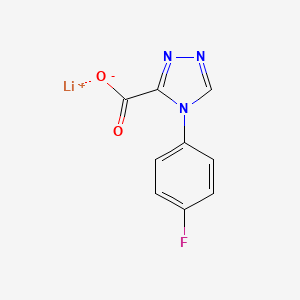amine hydrochloride CAS No. 52516-14-0](/img/structure/B6607515.png)
[2-(2,4-dichlorophenyl)ethyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)ethyl)(methyl)amine hydrochloride (DCPMH) is a compound that is widely used in scientific research as a reagent, solvent, and in various biochemical and physiological experiments. It is a white crystalline solid that is soluble in water and alcohol, and has a melting point of 135-140°C. DCPMH is an important compound in the scientific research field due to its various applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
[2-(2,4-dichlorophenyl)ethyl](methyl)amine hydrochloride is widely used in scientific research due to its various applications. It is used as a reagent in organic synthesis, as a solvent, and in various biochemical and physiological experiments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound is also used in the synthesis of various other compounds, such as 2-amino-4-chlorophenol and 2-amino-4-methylphenol.
作用機序
The mechanism of action of [2-(2,4-dichlorophenyl)ethyl](methyl)amine hydrochloride is not fully understood. However, it is believed that the compound acts as a weak base and protonates a variety of substrates, such as amines and carboxylic acids. This protonation reaction is believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can result in increased muscle contraction and increased alertness. This compound has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamines such as serotonin and dopamine. This inhibition can lead to increased levels of serotonin and dopamine in the body, which can result in improved mood and increased motivation.
実験室実験の利点と制限
[2-(2,4-dichlorophenyl)ethyl](methyl)amine hydrochloride has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is its low cost and availability. It is also relatively easy to synthesize and purify, and can be stored for long periods of time. The main limitation of this compound is its toxicity, as it can be toxic if ingested or inhaled in large amounts. It is also a volatile compound, so it must be handled with care and stored in a well-ventilated area.
将来の方向性
There are several potential future directions for research involving [2-(2,4-dichlorophenyl)ethyl](methyl)amine hydrochloride. One possible direction is to further investigate the biochemical and physiological effects of this compound, such as its effects on acetylcholine and monoamine levels. Another potential direction is to explore the potential therapeutic applications of this compound, such as its use as a treatment for neurological disorders. Additionally, further research could be done to develop more efficient synthesis methods for this compound, as well as to develop new compounds based on the structure of this compound.
合成法
[2-(2,4-dichlorophenyl)ethyl](methyl)amine hydrochloride can be synthesized from 2,4-dichlorophenol and ethylenediamine. The reaction involves the condensation of 2,4-dichlorophenol and ethylenediamine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction results in the formation of 2-(2,4-dichlorophenyl)ethyl)(methyl)amine hydrochloride, which can be isolated and purified by crystallization.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-12-5-4-7-2-3-8(10)6-9(7)11;/h2-3,6,12H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHZPDPUHZHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B6607440.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
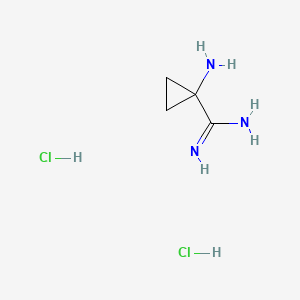
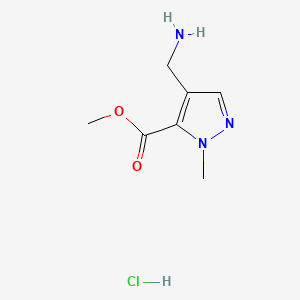
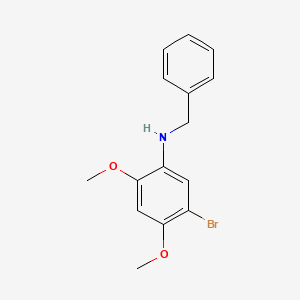

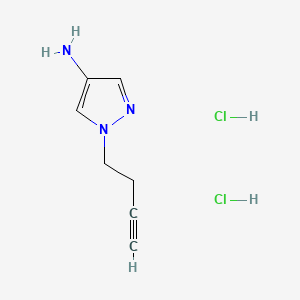
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)
